4-Ethyl-2,4-hexadienecarboxamide
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Overview
Description
4-Ethyl-2,4-hexadienecarboxamide is a natural product found in Streptomyces griseosporeus with data available.
Scientific Research Applications
1. Synthesis of Heterocyclic Compounds
4-Ethyl-2,4-hexadienecarboxamide is involved in the synthesis of various heterocyclic compounds. In a study by Sherif et al. (1993), ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates were reacted with bromomalononitrile to yield thiazolo[3,2-a]pyrimidine derivatives, showcasing its utility in complex organic synthesis (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).
2. Fluorescence Probes
Huang and Tam-Chang (2010) reported the fluorescence properties of N-(2-(N',N'-diethylamino)ethyl)perylene-3,4-dicarboximide derivatives, highlighting the potential of this compound in creating fluorescence probes for sensing applications like acid detection, temperature changes, and solvent polarity (Huang & Tam-Chang, 2010).
3. Phosphine-Catalyzed Annulation
Zhu, Lan, and Kwon (2003) utilized ethyl 2-methyl-2,3-butadienoate, a compound related to this compound, in a phosphine-catalyzed [4 + 2] annulation process to synthesize tetrahydropyridines. This demonstrates its role in facilitating unique catalytic processes in organic chemistry (Zhu, Lan, & Kwon, 2003).
4. Molluscicidal Properties
El-bayouki and Basyouni (1988) studied compounds derived from this compound for their molluscicidal properties. This research points towards its potential application in controlling snail populations, which are intermediate hosts for diseases like schistosomiasis (El-bayouki & Basyouni, 1988).
5. Kinetic Resolution in Drug Production
Kasture et al. (2005) used ethyl 1,4-benzodioxan-2-carboxylate, a compound similar to this compound, in the kinetic resolution process for producing drug doxazosin mesylate, demonstrating its potential in pharmaceutical manufacturing (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).
Properties
CAS No. |
92454-24-5 |
---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(2E,4E)-4-ethylhexa-2,4-dienamide |
InChI |
InChI=1S/C8H13NO/c1-3-7(4-2)5-6-8(9)10/h3,5-6H,4H2,1-2H3,(H2,9,10)/b6-5+,7-3+ |
InChI Key |
JNXGEGMYGREXAA-SIZYMYPJSA-N |
Isomeric SMILES |
CC/C(=C\C)/C=C/C(=O)N |
SMILES |
CCC(=CC)C=CC(=O)N |
Canonical SMILES |
CCC(=CC)C=CC(=O)N |
Synonyms |
4-ethyl-2,4-hexadienecarboxamide FR 900411 FR-900411 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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